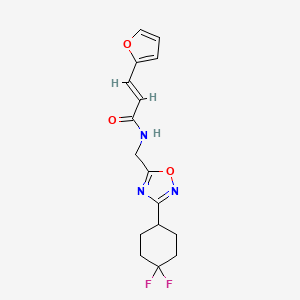
(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H17F2N3O3 and its molecular weight is 337.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is a derivative of the oxadiazole family, which has been recognized for its diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Biological Activity Overview
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of 1,3,4-oxadiazole exhibit activity against various strains such as Staphylococcus aureus and Escherichia coli . The presence of the furan moiety may enhance these effects due to its own biological properties.
- Antitumor Activity : Several studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown potent anticancer activity against cell lines such as MCF-7 and HCT-116 . The specific interaction of this compound with cancer-related targets remains to be elucidated.
- Mechanism of Action : The biological activity of oxadiazole derivatives often involves interactions with key enzymes and receptors. For instance, they may inhibit histone deacetylases (HDACs), which are implicated in cancer progression . Additionally, some compounds have shown inhibitory effects on carbonic anhydrases and various kinases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the oxadiazole ring and substituents can significantly affect biological activity. For example:
- Substituting different groups on the oxadiazole ring can enhance antimicrobial potency.
- The presence of electron-withdrawing groups like fluorine increases lipophilicity and may improve cellular uptake .
Case Study 1: Antibacterial Efficacy
A study evaluated various oxadiazole derivatives against E. coli and Pseudomonas aeruginosa, demonstrating that certain substitutions led to enhanced antibacterial activity compared to standard antibiotics like ampicillin .
| Compound | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|
| 6e | Better than ampicillin | Lower than ampicillin |
| 7c | Moderate | Moderate |
Case Study 2: Anticancer Potential
In a recent evaluation, compounds similar to this compound were tested for anticancer properties against MCF-7 cells. The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 4 µM depending on the specific substituents present on the oxadiazole ring .
科学研究应用
Biological Activities
Research indicates that (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide exhibits a range of biological activities:
1. Anticancer Activity
Studies have shown that compounds containing oxadiazole and furan moieties can inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound may possess similar properties due to its structural characteristics.
2. Antimicrobial Properties
The incorporation of furan rings in organic compounds has been associated with antimicrobial activity. Research has highlighted that furan derivatives can exhibit potent antibacterial and antifungal effects. The unique structure of this compound may enhance its efficacy against microbial pathogens .
3. Anti-inflammatory Effects
Compounds with oxadiazole structures have been investigated for their anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could be significant in the development of new anti-inflammatory agents .
Case Studies
Several case studies have documented the synthesis and evaluation of compounds similar to this compound. These studies often emphasize structure–activity relationships (SAR), elucidating how variations in substituents affect biological activity.
属性
IUPAC Name |
(E)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c17-16(18)7-5-11(6-8-16)15-20-14(24-21-15)10-19-13(22)4-3-12-2-1-9-23-12/h1-4,9,11H,5-8,10H2,(H,19,22)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMNPKCMULDEPD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














